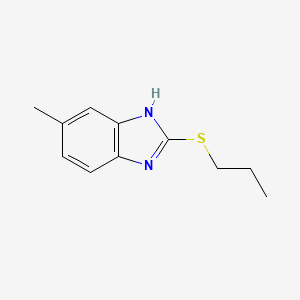
6-methyl-2-propylsulfanyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-methyl-2-propylsulfanyl-1H-benzimidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-substituted benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis
The molecular structure of “6-methyl-2-propylsulfanyl-1H-benzimidazole” is characterized by a benzimidazole core, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring . The compound also contains a propylsulfanyl group attached to the benzimidazole core .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methyl-2-propylsulfanyl-1H-benzimidazole” include a molecular weight of 265.34 , a melting point of 208-210 , and it exists as a powder at room temperature .Safety And Hazards
The safety information for “6-methyl-2-propylsulfanyl-1H-benzimidazole” includes several hazard statements such as H315, H319, H335, H361, H373 . These indicate that the compound may cause skin irritation, serious eye irritation, respiratory irritation, suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
6-methyl-2-propylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYVVGSMMZPGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-propylsulfanyl-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)
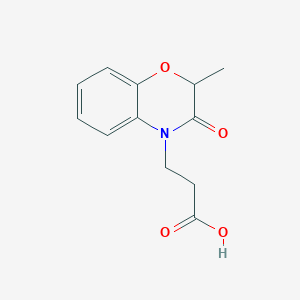
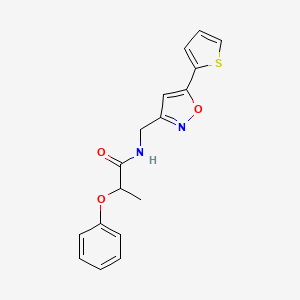
![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)
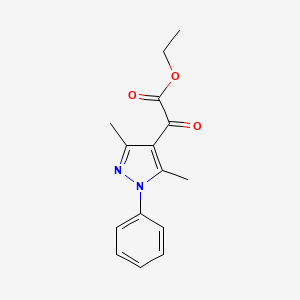
![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)
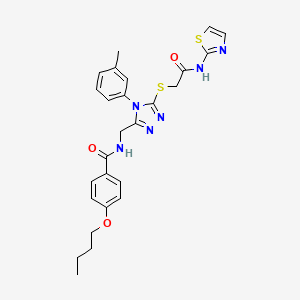
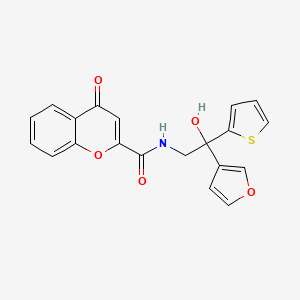
![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)
![2-[(Trimethylsilyl)oxy]propanenitrile](/img/structure/B2640949.png)
![2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2640950.png)
![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)